Ethyl 2-fluoro-3-mercaptobenzoate is a chemical compound with the molecular formula . It is classified as a combustible liquid and is noted for its potential applications in various scientific fields, including insecticide synthesis and pharmaceutical development. The compound features a fluorine atom, which can significantly alter its chemical properties and biological activity.
Ethyl 2-fluoro-3-mercaptobenzoate is classified under several categories due to its properties:
The compound is available from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its structure and properties.
The synthesis of Ethyl 2-fluoro-3-mercaptobenzoate typically involves the reaction of appropriate precursors through nucleophilic substitution or other coupling reactions. One common method includes the use of fluorinated compounds in conjunction with benzoic acid derivatives.
Ethyl 2-fluoro-3-mercaptobenzoate has a distinct molecular structure characterized by:
InChI=1S/C9H9FO2S/c1-2-12-9(11)6-4-3-5-7(13)8(6)10/h3-5,13H,2H2,1H3
CCOC(=O)C1=C(C(=CC=C1)S)F
The molecular weight of this compound is approximately 200.23 g/mol, with a heavy atom count of 13 and a topological polar surface area of 27.3 Ų.
Ethyl 2-fluoro-3-mercaptobenzoate can participate in various chemical reactions:
The mechanism of action for Ethyl 2-fluoro-3-mercaptobenzoate involves:
Ethyl 2-fluoro-3-mercaptobenzoate exhibits several notable physical and chemical properties:
Ethyl 2-fluoro-3-mercaptobenzoate has several significant applications:
CAS No.: 111073-34-8
CAS No.: 139220-18-1
CAS No.: 5699-67-2
CAS No.: 84962-75-4
CAS No.: 499-94-5